
Thiabendazole-d4 (Major)
Overview
Description
Thiabendazole-d4 is a deuterated form of Thiabendazole . It is an antiseptic, antifungal, and antiparasitic agent . It is used as a preservative and is active against a variety of nematodes .
Synthesis Analysis
Thiabendazole and its derivatives have a unique position in the field of drugs and medicinal chemistry. These synthesized compounds are used as principal precursors for the synthesis of several new active heterocyclic molecules that have diverse biological activities and play vital roles in other industrial fields .Molecular Structure Analysis
The molecular formula of Thiabendazole-d4 is C10H3D4N3S . Density functional theory (DFT) calculations were used to investigate the conformational space of thiabendazole, revealing the existence of two conformers, the most stable planar trans form and a double-degenerated-by-symmetry gauche form .Chemical Reactions Analysis
The degradation of Thiabendazole and its transformation products were monitored under outdoor conditions, using natural sunlight as a photon source, and the Magnetic Fraction of a low-grade titanium ore as an iron catalyst, in a raceway pond reactor .Physical and Chemical Properties Analysis
The molecular weight of Thiabendazole-d4 is 205.27 . The chemical structure of Thiabendazole-d4 is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
Detection in Food Products
Thiabendazole (TBZ) is extensively used as a chemical fungicide and parasiticide in the food industry. It's applied to protect vegetables and fruits against mold and blight during transportation and storage. A study by Müller et al. (2014) explored the detection of TBZ in bananas and citrus fruits using surface-enhanced Raman spectroscopy (SERS). They found TBZ at concentrations significantly higher than regulatory limits in citrus fruits, highlighting the importance of sensitive detection methods for food safety (Müller, David, Chiș, & Pînzaru, 2014).
Environmental Impact and Biodegradation
A study by Perruchon et al. (2017) isolated a bacterial consortium capable of degrading TBZ, which is crucial for treating TBZ-contaminated wastewaters from fruit-packaging plants. They identified a Sphingomonas phylotype as a key degrading member, suggesting the potential for biological treatment of TBZ-contaminated effluents (Perruchon, Chatzinotas, Omirou, Vasileiadis, Menkissoglou-Spiroudi, & Karpouzas, 2017).
Application in Agriculture
Llorent-Martínez et al. (2012) developed a method for detecting TBZ in mushrooms using Sequential Injection Analysis with fluorescence detection. Their method allows for the accurate measurement of TBZ residues in mushrooms, ensuring compliance with maximum residue limits and safeguarding consumer health (Llorent-Martínez, Fernández-de Córdova, Ruiz-Medina, & Ortega-Barrales, 2012).
Potential Therapeutic Applications
A research by Zhang et al. (2013) demonstrated that thiabendazole, commonly used as an antifungal drug, exhibits anti-metastatic activity against melanoma B16F10 cells. They found that thiabendazole inhibited angiogenesis, migration of melanoma cells, and induced apoptosis, suggesting its potential as a therapeutic agent for malignant melanoma (Zhang, Zhao, Gao, Jiang, Liang, & Zhao, 2013).
Analytical and Quality Control Methods
Feng et al. (2018) developed a MISPE-SERS chemosensor for determining thiabendazole in orange juice. This novel method combines molecularly imprinted polymers with SERS, providing a rapid and sensitive approach for detecting TBZ in agri-foods (Feng, Hu, Grant, & Lu, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Thiabendazole-d4, like its parent compound Thiabendazole, has been receiving multiple important applications in several domains, from medicine and pharmaceutical sciences, to agriculture and food industry . The high-quality reference standards of Thiabendazole-d4 make it reliable for pharmaceutical testing .
Properties
IUPAC Name |
4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNZQLZVWNLKY-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CSC=N3)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016187 | |
| Record name | Thiabendazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190007-20-5 | |
| Record name | Thiabendazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)

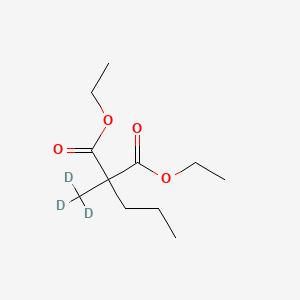

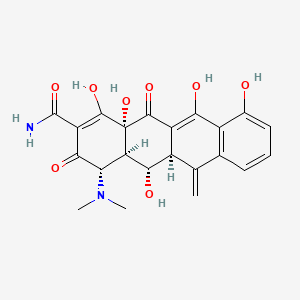
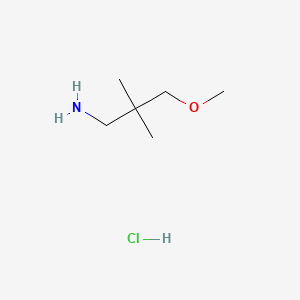
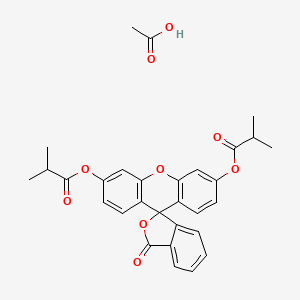
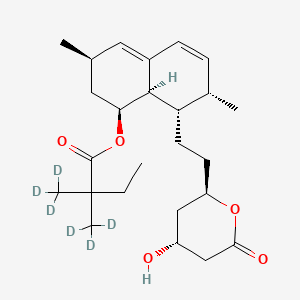
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
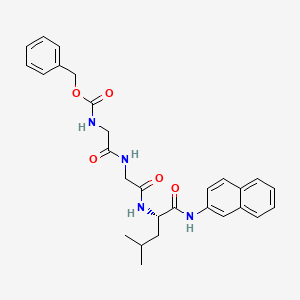
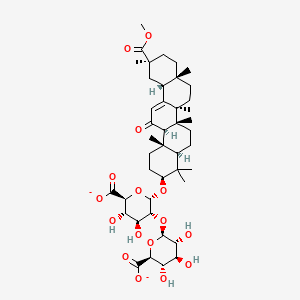
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
